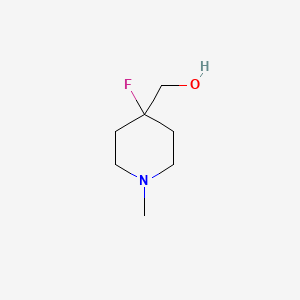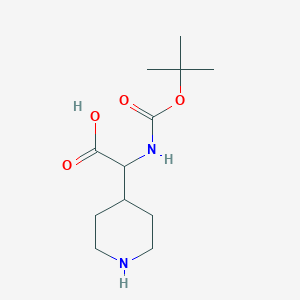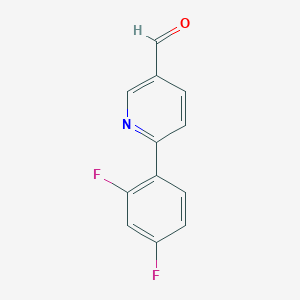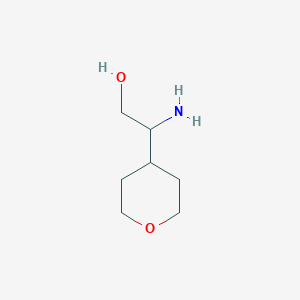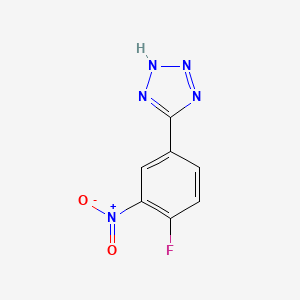
6-溴-4-氯-3-硝基喹啉
概述
描述
6-Bromo-4-chloro-3-nitroquinoline is a compound with the molecular formula C9H4BrClN2O2 . It is a derivative of quinoline, which is a nitrogen-containing heterocycle .
Synthesis Analysis
The synthesis of quinoline derivatives has been widely reported in the literature . Classical methods such as the Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach protocols have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 6-Bromo-4-chloro-3-nitroquinoline consists of a quinoline ring system with bromine, chlorine, and nitro functional groups attached . The molecular weight of the compound is 287.497 .Chemical Reactions Analysis
Quinoline and its derivatives are known to undergo various chemical reactions. For instance, they can participate in transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Physical And Chemical Properties Analysis
6-Bromo-4-chloro-3-nitroquinoline has a density of 1.8±0.1 g/cm3, a boiling point of 387.6±37.0 °C at 760 mmHg, and a flash point of 188.2±26.5 °C . The exact mass of the compound is 285.914459 .科学研究应用
抑制剂的合成
6-溴-4-氯-3-硝基喹啉在各种抑制剂的合成中起着关键作用,特别是PI3K/mTOR抑制剂。Lei等人(2015年)描述了从6-溴-4-氯-3-硝基喹啉优化合成2-(4-((6-溴-3-硝基喹啉-4-基)氨基)苯基)-2-甲基丙腈的过程,这是喹啉抑制剂的重要中间体。这种合成对于创造NVP-BEZ235的衍生物是必不可少的,NVP-BEZ235是一种著名的抗癌药物(Lei, Yuanbiao, Wang, Wang, Tang, & Xu, 2015)。
抗真菌应用
6-溴-4-氯-3-硝基喹啉在抗真菌应用中展现出潜力。Gershon、Clarke和Gershon(1996年)探讨了包括6-溴-3-氯-8-喹啉酚在内的化合物的制备和真菌毒性,揭示了它们对各种真菌的有效性。在3位带氯的化合物通常比其溴类似物更具真菌毒性(Gershon, Clarke, & Gershon, 1996)。
生物活性和抗癌性质
研究了6-溴-4-氯-3-硝基喹啉的衍生物的生物活性,包括抗癌性质。Köprülü等人(2018年)研究了各种喹啉衍生物,包括6-溴-5-硝基喹啉,对不同癌细胞系的抗增殖活性。他们的研究突出了这些化合物在癌症治疗中的潜力,特别是在诱导癌细胞死亡和展现抗蛋白酶效果方面(Köprülü,Ökten,Tekin和Çakmak,2018年)。
固相合成
该化合物还在其他喹啉衍生物的固相合成中发挥作用。Křupková等人(2009年)描述了使用从4-氯-5-硝基蒽醌酸衍生的中间体,高效固相合成3-羟基-2,7-二取代-6-硝基喹啉-4(1H)-酮的过程,表明6-溴-4-氯-3-硝基喹啉及其衍生物在复杂化学合成中的多功能性(Křupková,Soural,Hlaváč,Hradil,2009年)。
新化合物的合成
6-溴-4-氯-3-硝基喹啉作为合成新化合物的起始物质。Ouerghi等人进行了一项研究。
(2021年),从现有化学品合成了一种新型的6-溴-2-氯-3-丁基喹唑啉-4(3H)-酮。评估了这种化合物的抗菌活性,展示了6-溴-4-氯-3-硝基喹啉衍生物在新抗菌剂开发中的潜力(Ouerghi, Geesi, Kaiba, Anouar, Al-Tamimi, Guionneau, Ibnouf, Azzallou, Bakht, & Riadi, 2021)。
共晶和晶体结构研究
该化合物在研究晶体结构方面也具有重要意义。Gotoh和Ishida(2019年)研究了包括与6-溴-4-氯-3-硝基喹啉相关的喹啉衍生物在内的共晶涉及3-氯-2-硝基苯甲酸的晶体结构。这些研究有助于我们理解分子相互作用和设计新材料(Gotoh & Ishida, 2019)。
安全和危害
The safety data sheet for 6-Bromo-4-chloro-3-nitroquinoline indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
作用机制
Target of Action
Quinoline derivatives have been known to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse pharmacological activities .
Mode of Action
It has been suggested that the compound undergoes a nucleophilic substitution reaction (snar) to convert brominated nitroquinoline derivatives into useful cyclic amines . This reaction could potentially alter the function of the target molecules, leading to changes in cellular processes.
Pharmacokinetics
The pharmacokinetic properties of 6-Bromo-4-chloro-3-nitroquinoline include high gastrointestinal absorption and blood-brain barrier permeability . The compound has a logP value of 2.6, indicating moderate lipophilicity . These properties can influence the compound’s bioavailability and distribution within the body.
Result of Action
The conversion of brominated nitroquinoline derivatives into cyclic amines could potentially lead to alterations in cellular functions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Bromo-4-chloro-3-nitroquinoline. For instance, the compound’s lipophilicity and GI absorption suggest that dietary factors could potentially influence its absorption and distribution . Additionally, its interaction with cytochrome P450 enzymes suggests that factors affecting these enzymes’ activity, such as other drugs or genetic variations, could influence the compound’s metabolism .
属性
IUPAC Name |
6-bromo-4-chloro-3-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClN2O2/c10-5-1-2-7-6(3-5)9(11)8(4-12-7)13(14)15/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKPVEMMXJCWGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1Br)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40621172 | |
| Record name | 6-Bromo-4-chloro-3-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40621172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
723281-72-9 | |
| Record name | 6-Bromo-4-chloro-3-nitroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=723281-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-4-chloro-3-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40621172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-4-chloro-3-nitroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 6-Bromo-4-chloro-3-nitroquinoline in pharmaceutical chemistry?
A1: 6-Bromo-4-chloro-3-nitroquinoline is a crucial building block in synthesizing various drug candidates, particularly those targeting the PI3K/mTOR pathway. [, ] This pathway plays a vital role in regulating cell growth and survival, making it a key target for cancer therapy. 6-Bromo-4-chloro-3-nitroquinoline serves as a versatile intermediate for attaching different chemical groups, allowing researchers to explore a wide range of structural variations and optimize the desired biological activity.
Q2: Can you describe the synthetic route for incorporating 6-Bromo-4-chloro-3-nitroquinoline into more complex molecules, like PI3K/mTOR inhibitors?
A2: One study outlines the synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile (compound 7), a vital intermediate for certain PI3K/mTOR inhibitors, utilizing 6-Bromo-4-chloro-3-nitroquinoline. [] The process involves reacting it with 2-(4-aminophenyl)-2-methylpropanenitrile (compound 6) through a nucleophilic aromatic substitution reaction. This reaction replaces the chlorine atom in 6-Bromo-4-chloro-3-nitroquinoline with the amine group of compound 6, forming the desired product. [] This strategy exemplifies how 6-Bromo-4-chloro-3-nitroquinoline acts as a scaffold for building more elaborate molecules with potential therapeutic applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



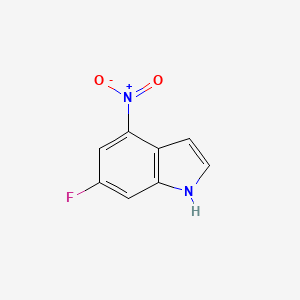
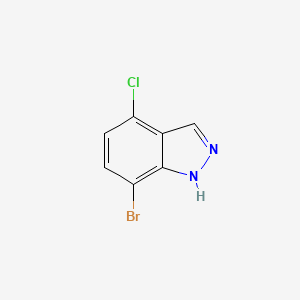
![3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1343725.png)
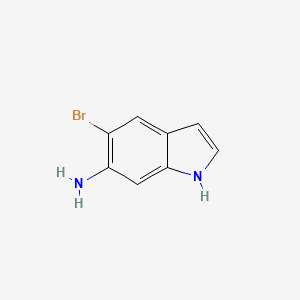
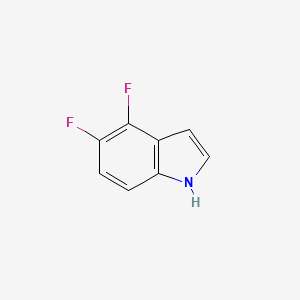
![6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1343731.png)
![6-Methyl-1h-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1343732.png)
